molecular formula C12H7F4NS B1388581 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol CAS No. 1214340-79-0

5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol

Cat. No. B1388581
CAS RN: 1214340-79-0
M. Wt: 273.25 g/mol
InChI Key: BDDFQBDVIWQUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol (5-FPTPT) is an important chemosignaling molecule that has been studied for its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. It is also known as 5-Fluoro-3-trifluoromethylpyridine-2-thiol, and is a member of the pyridine-2-thiol family of compounds. 5-FPTPT has been shown to possess a range of interesting properties, such as the ability to interact with proteins, which makes it a promising tool for biomedical research.

Mechanism of Action

The mechanism of action of 5-FPTPT is still not fully understood. However, it is believed that the molecule binds to proteins, which leads to changes in their structure and function. This binding is thought to be mediated by hydrogen bonding and electrostatic interactions. Additionally, 5-FPTPT has been shown to interact with other molecules, such as DNA and RNA, which can lead to changes in gene expression and regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FPTPT are still being studied. However, it has been shown to have a range of effects, including the inhibition of certain enzymes and the stimulation of others. Additionally, 5-FPTPT has been shown to have anti-oxidant and anti-inflammatory effects, and has been shown to have potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The advantages of 5-FPTPT for lab experiments include its high solubility in water, which makes it easy to work with, and its low toxicity. Additionally, 5-FPTPT is relatively inexpensive and can be synthesized in a variety of ways. The main limitation of 5-FPTPT for lab experiments is its low stability, which can make it difficult to store and handle.

Future Directions

The future directions for 5-FPTPT research include further studies on the mechanism of action, the development of new therapeutic agents, and the exploration of potential applications in drug delivery systems. Additionally, further research is needed to understand the biochemical and physiological effects of 5-FPTPT, as well as its potential toxicity. Finally, further studies on the synthesis of 5-FPTPT could lead to more efficient and cost-effective methods of production.

Scientific Research Applications

5-FPTPT has been studied for its potential applications in a variety of scientific research fields. It has been used as a tool to study the interaction between proteins and small molecules, as well as to study the mechanism of action of drugs. It has also been studied for its potential use in drug delivery systems and as a biomarker for disease diagnosis. Additionally, 5-FPTPT has been studied for its potential use in the development of new therapeutic agents and as a tool for the study of enzyme-substrate interactions.

properties

IUPAC Name

5-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NS/c13-9-3-1-2-7(4-9)8-5-10(12(14,15)16)11(18)17-6-8/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDFQBDVIWQUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CNC(=S)C(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 2
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 3
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 4
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 5
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 6
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol

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